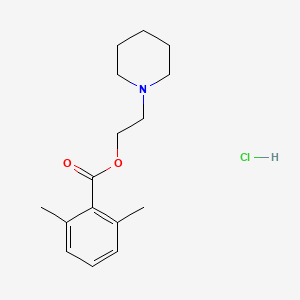
3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . This reaction is catalyzed by acids and can be carried out under mild conditions. The reaction proceeds as follows:
Acetalization/Ketalization: The aldehyde or ketone reacts with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Addition of Decyl and Methyl Groups: The decyl and methyl groups are introduced through subsequent reactions, often involving Grignard reagents or other organometallic compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL has several applications in scientific research:
作用機序
The mechanism of action of 3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application but may include metabolic pathways, signal transduction pathways, and others.
類似化合物との比較
Similar Compounds
Uniqueness
3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL is unique due to its specific structural features, including the decyl and methyl groups attached to the dioxolane ring. These modifications confer distinct physical and chemical properties, making it suitable for specialized applications in various fields.
特性
| 93503-45-8 | |
分子式 |
C17H34O3 |
分子量 |
286.4 g/mol |
IUPAC名 |
3-(4-decyl-2-methyl-1,3-dioxolan-2-yl)propan-1-ol |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-12-16-15-19-17(2,20-16)13-11-14-18/h16,18H,3-15H2,1-2H3 |
InChIキー |
PYGSQVQBBZWMAN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1COC(O1)(C)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/no-structure.png)





